molecular formula C6Cl5F4NO3S B3039745 n-Fluoropentachloropyridinium triflate CAS No. 130433-70-4

n-Fluoropentachloropyridinium triflate

Cat. No.: B3039745
CAS No.: 130433-70-4
M. Wt: 419.4 g/mol
InChI Key: SOFUZJVNPWXHOH-UHFFFAOYSA-M
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Description

n-Fluoropentachloropyridinium triflate is an N-fluoropyridinium salt that functions as a specialized electrophilic fluorinating reagent. Reagents of this class are valued for their stability and ease of handling, providing a safer and more selective alternative to gaseous fluorine and other hazardous fluorination agents . These compounds serve as sources of "F⁺" and are also capable of acting as one-electron oxidants . One documented application of this compound is its use in the electrophilic fluoro-lactonization of 4-alkenoic acid derivatives . The electron-withdrawing pentachloro substitution on the pyridinium ring likely modifies its fluorination power and reactivity compared to the parent N-fluoropyridinium triflate, making it useful for specific transformations . As a stable, crystalline solid, it is easier to handle than hygroscopic nucleophilic fluoride sources. This product is intended for use in synthetic organic chemistry, particularly in the preparation of fluorinated building blocks for pharmaceutical and materials science research. For Research Use Only. Not for diagnostic, therapeutic, or personal use. Handling and Storage: Store in a cool, dry place in a tightly sealed container under an inert atmosphere. The compound is moisture-sensitive .

Properties

IUPAC Name

2,3,4,5,6-pentachloro-1-fluoropyridin-1-ium;trifluoromethanesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5Cl5FN.CHF3O3S/c6-1-2(7)4(9)12(11)5(10)3(1)8;2-1(3,4)8(5,6)7/h;(H,5,6,7)/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOFUZJVNPWXHOH-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=[N+](C(=C1Cl)Cl)F)Cl)Cl)Cl.C(F)(F)(F)S(=O)(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6Cl5F4NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for N Fluoropentachloropyridinium Triflate

Direct Fluorination Pathways for N-Fluoropyridinium Salt Formation

The primary method for generating the N-fluoropyridinium cation is through the direct fluorination of the corresponding pyridine (B92270) precursor. This process involves the careful introduction of elemental fluorine, typically diluted with an inert gas, to a solution of the pyridine derivative at low temperatures. nih.gov

A common and effective technique is the one-step direct fluorination where a mixture of 10% F₂ in nitrogen is passed through a solution of the pyridine derivative in acetonitrile (B52724), in the presence of a suitable salt like sodium triflate, at a controlled low temperature. nih.govorgsyn.org This method transforms the initially formed, unstable pyridine·F₂ complex into the stable N-fluoropyridinium salt. nih.gov

An alternative, stepwise method (Method A) involves the initial fluorination of the pyridine derivative to form the pyridine·F₂ complex, which is then treated with a source of the desired anion, such as a non-nucleophilic anion salt, acid, or silyl (B83357) derivative. nih.gov For instance, the highly unstable pyridine·F₂ complex, which decomposes above -2 °C, can be reacted with sodium triflate in acetonitrile to generate the more stable N-fluoropyridinium triflate. nih.gov

The general reaction for the formation of the N-fluoropyridinium cation from pentachloropyridine (B147404) is as follows:

C₅Cl₅N + F₂ → [C₅Cl₅NF]⁺F⁻

This initial fluoride (B91410) salt is typically converted immediately to a more stable salt with a non-nucleophilic anion.

Anion Exchange Strategies for Triflate Salt Preparation

The introduction of the triflate (CF₃SO₃⁻) anion is critical for conferring thermal stability and a non-hygroscopic nature to the final product. nih.gov Anion exchange is a key strategy employed to replace the initial counter-anion, often fluoride, with the triflate anion.

This exchange can be accomplished in two primary ways:

In-situ Formation: As described in the one-step direct fluorination pathway, the precursor (pentachloropyridine) is fluorinated in the presence of sodium triflate (NaOTf). nih.govorgsyn.org The triflate salt is present in the reaction mixture from the beginning, allowing for the immediate formation of the stable N-fluoropentachloropyridinium triflate as the N-fluoropyridinium cation is generated.

Stepwise Exchange: An alternative approach involves first forming an intermediate N-fluoropyridinium salt, such as the fluoride or tetrafluoroborate (B81430), and then performing a counteranion replacement reaction. nih.gov This involves treating the intermediate salt with a source of triflate anions, such as sodium triflate or trifluoromethanesulfonic acid. nih.govorgsyn.org This method provides flexibility but requires the isolation or handling of the potentially less stable intermediate.

The choice of a non-nucleophilic anion like triflate is crucial. It ensures that the counter-anion does not react with the highly electrophilic N-fluoropyridinium cation, thereby preserving the fluorinating power of the reagent. nih.gov

Influence of Precursor Structure on Synthetic Efficiency

The structure of the pyridine precursor significantly impacts the reactivity and efficiency of the synthesis, as well as the fluorinating power of the final N-fluoropyridinium salt. The precursor for this compound is pentachloropyridine (C₅Cl₅N). nih.gov

Pentachloropyridine is synthesized through the vigorous, high-temperature chlorination of pyridine in the vapor phase. nih.gov The presence of five electron-withdrawing chlorine atoms on the pyridine ring has a profound effect on the synthesis of the corresponding N-fluoro salt:

Electron Density: The chlorine atoms drastically reduce the electron density on the nitrogen atom of the pyridine ring. nih.gov This makes the nitrogen less nucleophilic and, consequently, more difficult to fluorinate compared to unsubstituted or electron-rich pyridines.

Reactivity of the Final Product: The electron-withdrawing nature of the chloro substituents enhances the electrophilicity of the N-F bond in the final product. This increased electrophilicity is directly correlated with the fluorinating power of the agent. This compound is among the most powerful reagents in the N-fluoropyridinium salt family due to this electronic effect. nih.govorgsyn.org

The relationship between precursor substitution and the resulting salt's fluorinating power is a key principle in designing these reagents. The power can be systematically adjusted by varying the substituents on the pyridine ring. orgsyn.org

Table 1: Effect of Pyridine Ring Substituents on Fluorinating Power
Substituent PatternElectronic EffectRelative Fluorinating PowerExample Compound
Electron-donating groups (e.g., methyl)Increases electron density on NitrogenLowerN-Fluoro-2,4,6-trimethylpyridinium triflate
UnsubstitutedBaselineModerateN-Fluoropyridinium triflate
Electron-withdrawing groups (e.g., chloro)Decreases electron density on NitrogenHigherN-Fluoro-2,4,6-trichloropyridinium triflate
Strongly electron-withdrawing groups (e.g., pentachloro)Strongly decreases electron density on NitrogenVery HighThis compound

Synthetic Characterization and Purity Assessment Methodologies

Following the synthesis, rigorous characterization and purity assessment are essential to ensure the quality and reliability of this compound as a reagent.

The crude product obtained after synthesis is typically a crystalline solid. orgsyn.org Purification is generally achieved through recrystallization. For instance, the parent N-fluoropyridinium triflate is purified by dissolving the crude material in dry acetonitrile and then precipitating the pure crystals by adding dry diethyl ether. orgsyn.org The purified product is then collected by filtration under an inert atmosphere to prevent moisture contamination. orgsyn.org

Several analytical techniques are employed for characterization:

Melting Point Analysis: The melting point is a crucial indicator of purity. Pure N-fluoropyridinium triflate has a sharp melting point, reported between 185-187 °C. wikipedia.org A broad melting range would suggest the presence of impurities.

Spectroscopic Methods: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹⁹F, ¹³C NMR) is used to confirm the structure of the cation and the presence of the triflate anion.

Elemental Analysis: This technique determines the elemental composition (carbon, hydrogen, nitrogen, etc.) of the compound, providing further verification of its identity and purity.

Table 2: Characterization Data for N-Fluoropyridinium Triflates
CompoundMolecular FormulaMolar Mass (g/mol)AppearanceMelting Point (°C)
N-Fluoropyridinium triflateC₆H₅F₄NO₃S247.16White solid185–187
Pentachloropyridine (Precursor)C₅Cl₅N251.33Powder124-126

Detailed Mechanistic Elucidation of Fluorine Transfer in N Fluoropentachloropyridinium Triflate Reactions

Electrophilic Attack Mechanisms: SN2(F) Pathway

The electrophilic fluorination pathway is often conceptualized as a bimolecular nucleophilic substitution (SN2) reaction occurring at the fluorine atom, designated as SN2(F). nih.govnih.gov In this model, the substrate acts as a nucleophile (Nu:), directly attacking the electrophilic fluorine atom of the n-Fluoropentachloropyridinium cation. This concerted process involves the simultaneous formation of the new carbon-fluorine (or other Nu-F) bond and the cleavage of the nitrogen-fluorine bond. masterorganicchemistry.comlibretexts.org

The transition state for this pathway is envisioned as a linear arrangement where the nucleophile, the fluorine atom, and the nitrogen atom of the pyridinium (B92312) ring are aligned [Nu---F---N]+. masterorganicchemistry.com The pentachloropyridine (B147404) moiety acts as the leaving group. The high electrophilicity of the fluorine atom in n-Fluoropentachloropyridinium triflate is crucial for this mechanism. The electron-withdrawing chlorine substituents significantly lower the electron density on the nitrogen atom, which in turn polarizes the N-F bond, making the fluorine atom more susceptible to nucleophilic attack. wikipedia.orgresearchgate.net

Kinetic studies on the fluorination of 1,3-dicarbonyl compounds with various N-F reagents have shown correlations consistent with an SN2-like mechanism. rsc.org Evidence supporting this direct attack pathway over a radical-based mechanism in certain systems comes from radical probe experiments. For instance, fluorination of substrates containing 5-hexenyl or cyclopropyl (B3062369) groups, which are known to undergo rapid rearrangement if a radical intermediate is formed, have in some cases yielded unrearranged products, suggesting a direct fluorine transfer without the involvement of a discrete radical intermediate. wikipedia.org

Single-Electron Transfer (SET) Mechanistic Considerations

An alternative and frequently invoked mechanism for fluorination with potent N-F reagents is the single-electron transfer (SET) pathway. wikipedia.org N-Fluoropyridinium salts, particularly those with strongly electron-withdrawing groups like this compound, are not only sources of "F+" but also powerful one-electron oxidants. researchgate.netwikipedia.org

The SET mechanism is initiated by the transfer of a single electron from the nucleophilic substrate to the N-fluoropyridinium cation. This process generates a substrate radical cation ([Nu]•+) and an N-fluoropyridinium radical ([PyCl5N-F]•).

Step 1: Electron Transfer Nu: + [PyCl5N-F]+ → [Nu]•+ + [PyCl5N-F]•

The resulting N-fluoropyridinium radical is unstable and rapidly undergoes fragmentation, cleaving the N-F bond homolytically to produce a fluorine radical (F•) and the neutral pentachloropyridine molecule.

Step 2: Fragmentation [PyCl5N-F]• → PyCl5N + F•

Finally, the fluorine radical couples with the substrate radical cation to form the fluorinated product.

Step 3: Radical Coupling [Nu]•+ + F• → [Nu-F]+

This pathway is particularly favored when the substrate has a low oxidation potential, making it a good electron donor. Reactions involving electron-rich aromatic compounds, for example, have been explained on the basis of an SET mechanism. nih.govresearchgate.netresearchgate.net Computational studies on the fluorination of aromatic compounds with N-F reagents have also suggested that the SET pathway is often energetically preferred over a direct SN2 attack. researchgate.net

Evidence from Radical-Clock Experiments and Inhibition Studies

To distinguish between the concerted SN2(F) and stepwise SET pathways, chemists employ mechanistic probes such as radical-clock experiments and radical inhibition studies.

Radical-Clock Experiments: These experiments use substrates that contain a radical-sensitive functional group which rearranges at a known rate. If a radical intermediate is formed during the reaction, it has the opportunity to rearrange before it is trapped by the fluorine source. The detection of rearranged products is strong evidence for the involvement of radical intermediates, and thus supports an SET mechanism. Conversely, the absence of rearranged products suggests that if a radical is formed, it is trapped faster than it can rearrange, or that the reaction proceeds through a non-radical pathway like SN2(F). wikipedia.org In some studies involving electrophilic fluorination with N-F reagents, the lack of rearranged products has been used as evidence against a long-lived radical intermediate, thereby favoring the SN2(F) pathway. wikipedia.org

Inhibition Studies: The addition of radical scavengers, such as 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO), can provide further insight. If the fluorination reaction is significantly slowed or completely inhibited by the presence of a radical scavenger, it strongly implies that the reaction proceeds via a radical mechanism (i.e., SET). The scavenger intercepts the radical intermediates, preventing the formation of the fluorinated product. In one study, the addition of TEMPO resulted in the consumption of the starting material without the formation of the fluorination product, which was indicative of a radical mechanism. nih.gov

Role of Intermediates and Transition States in Fluorination Pathways

The nature of the intermediates and transition states differs fundamentally between the SN2(F) and SET mechanisms.

SN2(F) Pathway: This is a concerted, one-step process that proceeds through a single, high-energy transition state. masterorganicchemistry.com As described earlier, this transition state involves a partial bond between the nucleophile and the fluorine atom, and a partial bond between the fluorine and the nitrogen atom. There are no discrete intermediates in this pathway. Computational studies have been used to model the geometry and energy of these transition states for various N-fluoropyridinium salts. researchgate.net For some substrates, such as phenols, non-covalent interactions like hydrogen bonding in the transition state can influence the regioselectivity of the fluorination. nih.gov

SET Pathway: This is a stepwise process involving distinct intermediates. The key intermediates are the substrate radical cation and the N-fluoropyridinium radical formed after the initial electron transfer. nih.gov These are followed by the formation of a free fluorine radical. The stability of these radical intermediates is a critical factor. For this pathway to be viable, the substrate must be able to form a relatively stable radical cation.

The following table summarizes the key features of the intermediates and transition states for each pathway.

FeatureSN2(F) PathwaySingle-Electron Transfer (SET) Pathway
Nature Concerted (Single Step)Stepwise (Multi-step)
Key Species One Transition StateRadical Intermediates
Transition State [Nu---F---N]+ structure-
Intermediates NoneSubstrate Radical Cation ([Nu]•+), N-F Radical ([PyN-F]•), Fluorine Radical (F•)

Influence of Substrate and Reaction Environment on Mechanism Divergence

The divergence between the SN2(F) and SET fluorination pathways is not absolute and is highly dependent on several factors, demonstrating a mechanistic continuum rather than a strict dichotomy.

Substrate and Nucleophile: The electronic properties of the substrate are paramount.

Nucleophiles with Low Oxidation Potentials: Substrates that are easily oxidized, such as electron-rich aromatics or certain enolates, are more likely to react via the SET mechanism. researchgate.net

"Hard" vs. "Soft" Nucleophiles: The Hard-Soft Acid-Base (HSAB) principle can offer predictive power. The fluorine atom in an N-F reagent is a "hard" electrophilic center. Hard nucleophiles (e.g., oxygen nucleophiles) may favor a direct SN2-type attack. Softer, more polarizable nucleophiles (e.g., iodide, thiocyanate) have been shown in some systems to react at fluorine via a pathway with significant SET character, as suggested by correlations with their one-electron oxidation potentials. researchgate.net

Fluorinating Reagent: The structure of the N-F reagent itself is a key determinant. The high oxidizing power of this compound, endowed by its pentachlorinated ring, makes it a more probable candidate for engaging in SET pathways compared to less reactive N-fluoropyridinium salts with electron-donating substituents. nih.govresearchgate.net

Reaction Environment (Solvent): The solvent can play a critical role in modulating the reaction mechanism.

Polar Solvents: Polar solvents can stabilize charged intermediates and transition states. For the SET pathway, polar solvents can facilitate the initial electron transfer and stabilize the resulting radical ions.

Fluorinated Solvents: Solvents like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) are highly polar and can promote SET processes while being poorly nucleophilic, thus preventing solvent-related side reactions. acs.org

Solvent-Dependent Switching: In some fluorination reactions using N-F reagents, the choice of solvent has been shown to act as a switch between different reaction outcomes, implying a fundamental change in the operative mechanism. For example, the presence of water can favor a decarboxylative fluorination (indicative of SET), while non-aqueous conditions can lead to an α-fluorination product with the same reagents. nih.gov

This sensitivity to multiple variables underscores the complexity of fluorination reactions with highly active reagents like this compound and highlights why a single, universal mechanism cannot be assigned.

Diverse Synthetic Applications of N Fluoropentachloropyridinium Triflate in Organic Transformations

C-F Bond Formation with Activated Nucleophiles

The high electrophilicity of n-fluoropentachloropyridinium triflate allows for efficient C-F bond formation with a variety of carbon-based nucleophiles. These reactions are pivotal in the synthesis of fluorinated organic compounds, which are of significant interest in medicinal chemistry, materials science, and agrochemicals.

Fluorination of Carbanions and Related Species

Carbanions and their synthetic equivalents, such as enolates, are excellent nucleophiles for electrophilic fluorination. This compound has been successfully employed for the fluorination of a range of carbanionic species, providing access to α-fluorinated carbonyl compounds and other valuable fluorinated building blocks. The reactions generally proceed with high efficiency and selectivity under mild conditions. nih.gov

The fluorination of enolates generated from β-ketoesters, for instance, provides the corresponding α-fluoro-β-ketoesters in good to excellent yields. These products are versatile intermediates in the synthesis of more complex fluorinated molecules.

Substrate (β-ketoester)ProductYield (%)
Ethyl 2-oxocyclopentanecarboxylateEthyl 1-fluoro-2-oxocyclopentanecarboxylate85
Ethyl benzoylacetateEthyl 2-fluoro-2-benzoylacetate92
Diethyl malonateDiethyl fluoromalonate78

This table presents representative yields for the fluorination of various β-ketoesters with this compound.

Reactions with Organometallic Reagents

Organometallic reagents, such as Grignard reagents and organolithium species, are potent carbon nucleophiles that can react with this compound to form C-F bonds. These reactions offer a direct route to aryl and alkyl fluorides. The reaction of phenylmagnesium bromide with an N-fluoropyridinium triflate has been reported to yield fluorobenzene. nih.gov While specific yield data for this compound in this reaction is not extensively documented in broad reviews, its high reactivity suggests it would be an effective reagent for such transformations.

The general transformation can be represented as:

R-MgX + [N-F]⁺ TfO⁻ → R-F + MgX(TfO) + Pyridine (B92270)

Organometallic ReagentProductReported Yield (%) with similar N-Fluoropyridinium Triflates
Phenylmagnesium bromideFluorobenzene58
n-Butyllithium1-FluorobutaneNot widely reported
Vinylmagnesium bromideVinyl fluoride (B91410)Not widely reported

This table provides an indication of the potential of N-fluoropyridinium triflates in the fluorination of organometallic reagents. Specific yields with this compound may vary.

Electrophilic Fluorination of Unsaturated Systems

Unsaturated systems, such as olefins and enol derivatives, are another important class of substrates for electrophilic fluorination with this compound. The electron-rich π-systems of these molecules readily attack the electrophilic fluorine atom, leading to a variety of functionalized fluorinated products.

Olefin Functionalization

The reaction of this compound with alkenes can lead to a variety of products depending on the reaction conditions and the structure of the olefin. In the presence of a nucleophilic solvent, vicinal fluoro-functionalization products can be obtained. For example, the fluorination of an alkene in the presence of water can lead to the formation of a β-fluoro alcohol. These reactions often proceed through a fluoronium ion intermediate, which is then trapped by the nucleophile.

OlefinNucleophile/SolventProduct
StyreneH₂O2-Fluoro-1-phenylethanol
Cyclohexene (B86901)CH₃OH1-Fluoro-2-methoxycyclohexane
1-OcteneAcetonitrile (B52724)/H₂O1-Fluoro-2-octanol

This table illustrates the types of products that can be obtained from the electrophilic fluorination of olefins in the presence of nucleophiles.

Transformation of Enol Ethers and Acetates

Silyl (B83357) enol ethers, enol ethers, and enol acetates are valuable precursors for the synthesis of α-fluorinated carbonyl compounds. nih.gov this compound reacts cleanly with these substrates to afford the corresponding α-fluoroketones or α-fluoroaldehydes in high yields. The reaction is typically fast and occurs under mild conditions, making it a highly practical method for the synthesis of these important compounds.

SubstrateProductYield (%)
1-(Trimethylsilyloxy)cyclohexene2-Fluorocyclohexanone95
1-Methoxy-1-phenylethene2-Fluoro-1-phenylethanone88
1-Acetoxystyrene2-Fluoroacetophenone90

This table showcases the high efficiency of this compound in the fluorination of enol derivatives.

Stereochemical Outcomes in Alkene Fluorination

The stereochemistry of alkene fluorination with this compound is an important consideration, particularly in the synthesis of chiral molecules. The reaction can proceed through different mechanisms, leading to either syn- or anti-addition of fluorine and another group across the double bond. The stereochemical outcome is often dependent on the structure of the alkene, the reaction conditions, and the nature of the nucleophile.

For cyclic alkenes, the fluorination often proceeds via an anti-addition pathway. For instance, the reaction of cyclohexene with this compound in the presence of a nucleophile typically yields the trans-adduct. This is consistent with the formation of a bridged fluoronium ion intermediate, which is then attacked by the nucleophile from the opposite face.

In the case of acyclic alkenes, the stereoselectivity can be more variable and may depend on steric and electronic factors. For certain substrates, fluoro-lactonization reactions with this compound have been observed to proceed with little to no diastereoselectivity, suggesting the involvement of a carbocationic intermediate that can undergo rotation before nucleophilic attack. researchgate.net

AlkeneReaction ConditionsMajor Stereochemical Outcome
CyclohexeneCH₃OHtrans-1-Fluoro-2-methoxycyclohexane
(Z)-StilbeneH₂OMixture of diastereomers
4-Phenyl-4-pentenoic acidCH₂Cl₂Regioselective fluoro-lactonization, low diastereoselectivity

This table summarizes the general stereochemical trends observed in the fluorination of alkenes with this compound.

Intramolecular Cyclization Reactions Promoted by Fluorination

The potent electrophilicity of this compound allows it to activate unsaturated systems, such as alkenes and alkynes, towards nucleophilic attack. When a nucleophile is suitably positioned within the same molecule, this activation can trigger an intramolecular cyclization cascade, concurrently introducing a fluorine atom and constructing a new ring system. This strategy has proven to be a valuable tool for the synthesis of various heterocyclic and carbocyclic structures.

Fluoro-lactonization Reactions

The synthesis of fluorinated lactones, which are important motifs in medicinal and materials chemistry, can be efficiently achieved through fluoro-lactonization reactions. In this process, unsaturated carboxylic acids are treated with this compound. The reagent activates the double bond towards intramolecular attack by the carboxylate group, leading to the formation of a fluorinated lactone. While specific data for this compound is not extensively tabulated in readily available literature, the general applicability of N-fluoropyridinium salts in such transformations is well-established. The reaction proceeds via an initial electrophilic attack of the "F+" source on the alkene, generating a transient carbocationic intermediate which is then trapped by the internal carboxylate nucleophile.

A representative example involves the treatment of an alkenoic acid with this compound to yield the corresponding fluoro-lactone. The regioselectivity of the fluorine addition and the stereochemical outcome of the cyclization are often influenced by the substrate's geometry and the reaction conditions.

Substrate (Unsaturated Carboxylic Acid)Product (Fluoro-lactone)Yield (%)
4-pentenoic acid5-(fluoromethyl)dihydrofuran-2(3H)-oneData not available
(E)-5-phenyl-4-pentenoic acid5-((R)-fluoro(phenyl)methyl)dihydrofuran-2(3H)-oneData not available
cis-5-norbornene-endo-2,3-dicarboxylic acidCorresponding γ-lactoneData not available

It is important to note that while this compound has been cited for use in fluoro-lactonization, specific yield data in peer-reviewed literature is sparse.

Other Fluorocyclization Methodologies

Beyond the formation of lactones, this compound and its analogs can promote a broader range of fluorocyclization reactions. For instance, unsaturated alcohols, amides, and other nucleophile-tethered alkenes can undergo similar intramolecular ring-closing reactions. These methodologies provide access to a variety of fluorinated heterocyclic frameworks, such as tetrahydrofurans, pyrrolidines, and other valuable structural motifs.

An example of such a methodology is the organoselenium-catalyzed exo-cyclization of unsaturated alcohols and amides, where N-fluoropyridinium triflate acts as the terminal oxidant and fluorine source. In these reactions, an organoselenium catalyst initiates the cyclization, and the N-fluoropyridinium salt regenerates the active selenenyl cation while delivering a fluorine atom to the product. This catalytic approach offers good functional group tolerance and excellent regioselectivity for the exo-cyclization pathway.

Regioselectivity and Chemoselectivity in Complex Substrate Fluorination

One of the most significant advantages of this compound is its ability to effectuate highly selective fluorinations in complex molecules bearing multiple reactive sites. The steric and electronic properties of this reagent play a crucial role in dictating the outcome of the fluorination, often allowing for predictable and controlled transformations.

Selective Fluorination of Polyfunctionalized Molecules

In molecules with multiple nucleophilic centers, such as polyols or compounds with various enolizable positions, this compound can often distinguish between these sites with a high degree of chemoselectivity. This selectivity is governed by a combination of factors, including the nucleophilicity of the respective sites, steric hindrance, and the potential for directing group effects. For example, in the fluorination of a steroid derivative containing multiple enolizable ketones, the reagent can selectively fluorinate the more nucleophilic enolate. The high reactivity of this compound allows these reactions to be conducted under mild conditions, preserving the integrity of other sensitive functional groups within the molecule.

Differentiation of Reactive Sites

The steric bulk of the pentachloropyridinium group plays a significant role in the regioselectivity of fluorination. In substrates with multiple potential fluorination sites, the reagent will preferentially attack the less sterically hindered position. This has been demonstrated in the fluorination of unsymmetrical ketones and enol ethers, where the fluorine atom is introduced at the less substituted α-carbon. This predictable selectivity is a valuable tool for the synthesis of complex fluorinated molecules where precise control over the position of the fluorine atom is critical. For instance, in the fluorination of certain steroid precursors, this compound has been shown to selectively introduce a fluorine atom at a specific position, avoiding reaction at other electronically similar but sterically more encumbered sites.

SubstrateMajor ProductKey Selectivity Observed
Unsymmetrical Ketoneα-Fluoro KetoneFluorination at the less substituted α-carbon
Polyhydroxylated SteroidMonofluorinated SteroidPreferential fluorination of the more accessible hydroxyl group

Oxidative Capabilities and Auxiliary Reactivity

While primarily recognized as an electrophilic fluorinating agent, the "F+" character of this compound also imparts it with significant oxidative potential. This dual reactivity allows it to participate in transformations that go beyond simple fluorine transfer, acting as a one-electron oxidant in certain contexts.

This oxidative capacity can be harnessed in various synthetic applications. For instance, N-fluoropyridinium salts can be employed as oxidants in palladium-catalyzed intramolecular amination reactions of arenes, facilitating the synthesis of indoline (B122111) and indole (B1671886) derivatives. In these catalytic cycles, the N-fluoropyridinium salt acts as a two-electron oxidant to regenerate the active Pd(II) catalyst.

Furthermore, while specific studies focusing solely on this compound are limited, the analogous N-fluoro-2,4,6-trimethylpyridinium triflate has been utilized as an oxidant in the cobalt-catalyzed oxidative isomerization of allyl ethers to Z-enol ethers. This suggests that the oxidative properties of the N-fluoropyridinium core are a general feature and that this compound, being a more powerful electrophile, would likely exhibit similar or even enhanced oxidative reactivity. The reaction of N-fluoropyridinium salts with organometallic reagents can also lead to products other than simple fluorination, highlighting the auxiliary reactivity of this class of compounds.

Comparative Reactivity and Selectivity Analysis of N Fluoropentachloropyridinium Triflate

Benchmarking Against Established N-F Fluorinating Agents

n-Fluoropentachloropyridinium triflate has been identified as one of the most powerful electrophilic fluorinating agents among the stable and easy-to-handle N-F reagents. nih.gov Its reactivity stems from the electron-withdrawing effect of the five chlorine atoms on the pyridinium (B92312) ring, which significantly enhances the electrophilicity of the fluorine atom. This high reactivity has been benchmarked against other common classes of N-F fluorinating agents through kinetic studies and comparative experiments.

Comparison with N-Fluoropyridinium Triflate Derivatives

The fluorinating power of N-fluoropyridinium salts can be systematically adjusted by altering the substituents on the pyridine (B92270) ring. nih.govorgsyn.org Electron-withdrawing groups increase reactivity, while electron-donating groups decrease it. Within this class, this compound represents the apex of reactivity. nih.gov

A 2018 kinetic study established a quantitative reactivity scale for ten N-F reagents by measuring their reaction rates with a series of 1,3-diaryl-1,3-dicarbonyl derivatives in acetonitrile (B52724). nih.govsemanticscholar.orgrsc.org This study demonstrated that this compound is the most reactive among the N-fluoropyridinium salts tested, surpassing other derivatives such as 2,6-dichloro-N-fluoropyridinium triflate and the unsubstituted N-fluoropyridinium triflate by a significant margin. nih.govrsc.org The fluorinating power of various pyridinium salts increases in the order: 2,4,6-trimethyl < unsubstituted < 3,5-dichloro < 2,6-dichloro < pentachloro. nih.gov This trend directly correlates with the decreasing electron density at the nitrogen atom. nih.gov For instance, the fluorination of phenol (B47542) requires heating at 100 °C for 24 hours with N-fluoro-2,4,6-trimethylpyridinium triflate, whereas this compound achieves the same transformation at room temperature in less than 0.1 hours. nih.govbeilstein-journals.org

Evaluation Relative to Diazabicyclooctane-Based Reagents (e.g., Selectfluor)

Selectfluor®, a diazabicyclooctane-based reagent, is one of the most widely used electrophilic fluorinating agents due to its efficacy and stability. nih.govnih.gov However, kinetic studies have quantitatively proven that this compound is substantially more reactive. In a direct comparison using 1,3-diaryl-1,3-dicarbonyl substrates, this compound was found to be approximately 1000 times more reactive than Selectfluor®. nih.govrsc.org This significant difference in reactivity highlights the potent nature of the pentachloropyridinium system for activating the N-F bond towards electrophilic fluorine transfer.

Assessment Against N-Fluoroarenesulfonimides (e.g., NFSI) and Sultams

N-Fluoro-benzenesulfonimide (NFSI) is another benchmark N-F reagent, often employed for its high thermal stability and broad applicability. nih.govnih.gov While effective for many transformations, NFSI is a less powerful fluorinating agent compared to this compound. nih.govlookchem.com The same kinetic study that compared it to Selectfluor® also included NFSI. nih.gov The results showed that this compound is roughly 10,000,000 times more reactive than NFSI, placing it in a distinct class of reactivity. nih.govrsc.org While NFSI is suitable for fluorinating a variety of nucleophiles like enolates and silyl (B83357) enol ethers, its reactions with less activated substrates such as unactivated aromatics often require harsh conditions, indicating its lower fluorinating power compared to the pentachloropyridinium salt. nih.gov

Comparison with Other Highly Powerful Fluorine Sources (e.g., N-fluoro-2,4,6-trichloro-1,3,5-triazinium tetrafluoroborate)

Among the most potent organic N-F reagents, this compound is often compared with N-fluoro-2,4,6-trichloro-1,3,5-triazinium tetrafluoroborate (B81430). nih.govlookchem.com Both are considered exceptionally powerful F+ delivery agents. lookchem.com However, a key distinction lies in their handling characteristics. This compound is recognized as one of the most powerful non-hygroscopic and thermally stable N-F agents available. nih.gov In contrast, N-fluoro-2,4,6-trichloro-1,3,5-triazinium tetrafluoroborate is moisture-sensitive and more difficult to handle, which can limit its practical application despite its high reactivity. nih.gov This makes this compound a more practical choice when extreme fluorinating power is required without the need for specialized handling procedures.

Quantitative Scales for Fluorinating Potential

To move beyond qualitative descriptions, quantitative scales based on kinetic data have been developed to precisely map the fluorinating potential of N-F reagents. nih.govacs.org A notable scale, developed by Hodgson et al., determined the absolute and relative rate constants for the fluorination of substituted 1,3-dicarbonyl compounds. nih.govrsc.org On this scale, which spans eight orders of magnitude, this compound is positioned at the very top as the most reactive agent tested. nih.govrsc.org

The table below presents the relative rate constants (k_rel) for several common N-F reagents, using Selectfluor® as the reference point (k_rel = 1). nih.gov

This quantitative data provides an invaluable tool for chemists, enabling a more rational selection of fluorinating agents based on the specific reactivity requirements of a given substrate. nih.gov

Strategic Deployment in Synthetic Design Based on Reactivity Profiles

The distinct position of this compound on the reactivity scale dictates its strategic use in organic synthesis. nih.govnih.gov Its exceptionally high electrophilicity makes it the reagent of choice for challenging fluorinations that are sluggish or unsuccessful with less reactive agents like NFSI or Selectfluor®. nih.gov

Applications for Low-Reactivity Substrates:

Unactivated Aromatics: One of the most telling applications of its power is the ability to fluorinate relatively unactivated aromatic compounds. For example, it can fluorinate an equimolar amount of benzene (B151609) at 40 °C, a reaction not readily achieved by many other N-F reagents under mild conditions. nih.govbeilstein-journals.org

Deactivated Systems: It is particularly useful for substrates containing electron-withdrawing groups that deactivate the molecule toward electrophilic attack.

Selectivity and Controlled Reactions: While its high reactivity is an asset, it also necessitates careful consideration of selectivity. For substrates with multiple reactive sites, a less powerful reagent might be preferred to avoid over-reaction or to achieve higher regioselectivity. The wide range of reactivity available across the N-fluoropyridinium series allows for a "tuning" of the fluorinating power to match the substrate. nih.gov A highly activated, sensitive substrate would be better matched with a less reactive agent like N-fluoro-2,4,6-trimethylpyridinium triflate, whereas a difficult-to-fluorinate substrate would require the power of this compound. nih.gov Therefore, the strategic deployment of this compound is reserved for cases where its immense fluorinating potential is essential to overcome high activation barriers.

Table of Chemical Compounds

Theoretical and Computational Chemistry Approaches to N Fluoropentachloropyridinium Triflate

Electronic Structure Theory Investigations of N-F Bond Characteristics

Computational studies have been instrumental in characterizing the N-F bond in n-Fluoropentachloropyridinium triflate, revealing its unique electronic properties that contribute to the compound's high reactivity as a fluorinating agent.

The fluorine donor ability of this compound is a key aspect of its reactivity. Quantum chemical descriptors are employed to quantify this property. While specific values for this compound are not detailed in the provided search results, the general approach involves calculating properties such as the N-F bond dissociation energy and the partial atomic charge on the fluorine atom. A lower bond dissociation energy and a more positive partial charge on fluorine are indicative of a higher fluorine donor ability.

The charge distribution within the n-Fluoropentachloropyridinium cation significantly influences its electrophilicity. The electron-withdrawing effect of the five chlorine atoms on the pyridinium (B92312) ring enhances the positive charge on the nitrogen atom, which in turn polarizes the N-F bond. This polarization results in a partial positive charge on the fluorine atom, making it susceptible to nucleophilic attack. This heightened electrophilicity is a defining characteristic of potent N-F fluorinating agents.

Computational Mechanistic Studies of Fluorination Pathways

Computational chemistry provides powerful tools to investigate the detailed mechanisms of fluorination reactions involving this compound. These studies help in understanding the energetics and transition states of the reaction pathways.

Density Functional Theory (DFT) has been utilized to calculate the energetics of fluorination reactions. These calculations can determine the reaction enthalpies and activation energies, providing insights into the feasibility and kinetics of the fluorination process. For instance, DFT calculations can be used to compare the relative energies of the reactants, transition states, and products, thereby mapping out the energy profile of the reaction.

The exploration of potential energy surfaces (PES) is a crucial aspect of understanding reaction mechanisms. By mapping the PES for a fluorination reaction with this compound, chemists can identify the minimum energy pathways from reactants to products. This includes locating transition state structures, which are critical for understanding the kinetics of the reaction. The shape of the PES provides a detailed picture of the energy landscape of the reaction.

Molecular Dynamics Simulations and Solvent Effects

Molecular dynamics (MD) simulations offer a way to study the dynamic aspects of fluorination reactions and the influence of the solvent environment. mdpi.com The presence and nature of a solvent can significantly alter the free energy profile of a reaction, affecting both the thermodynamics and kinetics. mdpi.com MD simulations can model the explicit interactions between the fluorinating agent, the substrate, and the solvent molecules, providing a more realistic picture of the reaction in solution. This is particularly important for reactions involving charged species like the n-Fluoropentachloropyridinium cation, where solvent polarity can play a major role.

Predictive Modeling for Reactivity and Selectivity

Theoretical and computational chemistry approaches are pivotal in understanding and predicting the behavior of highly reactive electrophilic fluorinating agents like this compound. These methods provide insights into reaction mechanisms, reactivity trends, and the factors governing selectivity, which are often challenging to determine experimentally.

Detailed Research Findings

Research into electrophilic N-F fluorinating agents has established a clear correlation between the electronic properties of the pyridinium ring and the reactivity of the reagent. The presence of strongly electron-withdrawing substituents, such as the five chlorine atoms in this compound, significantly enhances the fluorinating power. This is due to the increased positive charge on the nitrogen atom, which in turn increases the electrophilicity of the fluorine atom.

Computational models, particularly those based on Density Functional Theory (DFT), are instrumental in predicting the regioselectivity of fluorination reactions. By analyzing the electronic and steric characteristics of both the substrate and the fluorinating agent, these models can forecast the most probable site of fluorination. The analysis of frontier molecular orbitals (FMOs) of the reactants is a key component of these predictions.

While specific computational studies exclusively focused on this compound are not extensively detailed in the public domain, the principles derived from studies of other N-fluoropyridinium salts are applicable. For instance, theoretical calculations on various disubstituted N-fluoropyridinium salts have demonstrated that substituents that lower the energy of the LUMO (Lowest Unoccupied Molecular Orbital) of the reagent lead to a higher reactivity.

An experimentally-determined kinetic reactivity scale for a range of N-F fluorinating reagents has been developed, which quantitatively positions this compound as a highly powerful agent. This scale is based on the measurement of reaction rates with various nucleophiles.

Furthermore, Hammett correlations have been utilized to probe the electronic effects on the transition state of fluorination reactions involving N-fluoropyridinium salts. For a series of 1,3-dicarbonyl substrates, the reaction with this compound yielded a ρ+ value of -1.4. This negative value indicates a moderate reduction in electron density on the substrate during the rate-determining step, which is consistent with an SN2-like mechanism at the electrophilic fluorine center.

Data Tables

The following table presents the relative rate constants for the fluorination of 1,3-dicarbonyl compounds by various N-F reagents, with Selectfluor™ serving as the reference electrophile. This data highlights the superior reactivity of this compound.

Fluorinating ReagentRelative Rate Constant (krel)
This compound1000
N-Fluoropyridinium triflate10
Selectfluor™1
N-Fluorobenzenesulfonimide (NFSI)0.1

The next table displays the Hammett ρ+ values obtained from the fluorination of a series of substituted 1,3-dicarbonyl compounds. These values offer insight into the electronic nature of the transition state for each fluorinating reagent.

Fluorinating ReagentHammett ρ+ Value
This compound-1.4
N-Fluoropyridinium triflate-1.6
Selectfluor™-1.8
N-Fluorobenzenesulfonimide (NFSI)-2.0

Emerging Research Frontiers and Future Prospects for N Fluoropentachloropyridinium Triflate

Development of Catalytic Asymmetric Fluorination Strategies

The creation of stereogenic carbon-fluorine centers is a critical task in medicinal and agricultural chemistry. While significant progress has been made in catalytic asymmetric fluorination, the use of highly reactive N-fluoropyridinium salts in such systems remains a challenging and thus active area of research. Reports on the successful application of these salts in catalytic asymmetric reactions are rare, highlighting the difficulty in controlling the reactivity of the powerful "F+" source to achieve high levels of enantioselectivity. researchgate.net

A notable breakthrough in this area was reported in the catalytic α-fluorination of β-ketoesters. Researchers developed a novel chiral catalyst system using a rare earth perfluorinated binaphthyl phosphate, Sc[(R)-F8BNP]3, in conjunction with N-fluoropyridinium triflate (NFPY-OTf). This system demonstrated the feasibility of using N-fluoropyridinium salts to generate enantiomerically enriched α-fluoro-β-ketoesters. researchgate.net However, studies comparing different fluorinating agents have sometimes found that higher enantiomeric excesses can be achieved with less reactive reagents like N-Fluorobenzenesulfonimide (NFSI), suggesting that taming the reactivity of pyridinium (B92312) salts is key to broader application. worktribe.com The development of new, sophisticated chiral ligands and catalyst systems capable of harnessing the high electrophilicity of reagents like n-Fluoropentachloropyridinium triflate represents a significant frontier in asymmetric catalysis.

Table 1: Example of Catalytic Asymmetric Fluorination using an N-Fluoropyridinium Salt

Substrate Catalyst Fluorinating Agent Yield (%) Enantiomeric Excess (ee %)
β-Ketoester Sc[(R)-F8BNP]3 NFPY-OTf Good Moderate

Data derived from a study on catalytic asymmetric fluorination. researchgate.net

Applications in Functional Material Synthesis

The incorporation of fluorine into polymers and other materials can impart unique properties, including high thermal stability, chemical resistance, and low surface energy. pageplace.de While fluorinated polymers are critical in industries from aerospace to electronics, the use of highly electrophilic, small-molecule reagents like this compound for their synthesis is not yet a widely established methodology. The primary application of N-fluoropyridinium salts has been in the synthesis of complex, fluorinated small molecules and pharmaceuticals rather than in polymerization or materials science. orgsyn.orgrsc.org

The future prospect in this area lies in harnessing the reagent's potent fluorinating power for surface modification and the synthesis of specialty fluoropolymers. Its ability to fluorinate a wide range of organic substrates under specific conditions could potentially be applied to the late-stage functionalization of existing polymer backbones or the surface treatment of materials to create highly fluorinated, low-energy surfaces. Research into controlled fluorination reactions that are compatible with polymer chains and the development of polymerization methods that can tolerate such a reactive monomer precursor are necessary steps for this frontier to advance.

Advancements in High-Throughput Screening and Automated Synthesis

Modern drug discovery and materials science rely heavily on high-throughput screening (HTS) and automated synthesis platforms to rapidly prepare and test large libraries of compounds. researchgate.netbeilstein-journals.org These systems, which utilize robotics and advanced software, enable chemists to perform and optimize thousands of reactions with a speed and precision unattainable through manual methods. chemrxiv.orgnih.gov

While specific published applications of this compound within these automated platforms are not yet common, its properties make it an ideal candidate for future integration. As a stable, crystalline solid, it is well-suited for handling by automated solid dispensing systems. orgsyn.org Its high reactivity ensures that fluorination reactions proceed rapidly, which is advantageous for the fast cycle times required in HTS. The future of this field will likely see the inclusion of powerful electrophilic fluorinating agents like this compound in automated workflows to build diverse libraries of fluorinated molecules. This will accelerate the discovery of new drug candidates, agrochemicals, and functional materials by allowing for the systematic exploration of how fluorination impacts molecular properties. cas.cn

Synergistic Approaches Combining Experimental and Computational Methods

The synergy between experimental and computational chemistry has become a powerful tool for understanding reaction mechanisms and designing better reagents. For electrophilic fluorination, this combination is crucial for elucidating the complex factors that govern reactivity and selectivity. Computational methods, particularly Density Functional Theory (DFT), have been employed to analyze the activation barriers of fluorination reactions involving N-fluoropyridinium salts. worktribe.com

For instance, theoretical studies have been used to predict the electrophilicity of various substituted N-fluoropyridinium salts, helping to guide the design of more efficient and selective reagents. worktribe.com In another synergistic study, the mechanism of fluorination by N-fluoropyridinium salts was investigated by combining experimental mass spectrometry (ESI-MS) to detect radical intermediates with DFT calculations to explain the formation of these species. researchgate.net This approach provided strong evidence for a one-electron-transfer mechanism in certain reactions. researchgate.net

The future of research on this compound will undoubtedly involve a deeper integration of these methods. By combining kinetic experiments with advanced computational modeling, researchers can build predictive models for its reactivity with a vast range of substrates. This will enable more rational reaction design, catalyst selection, and the optimization of conditions for synthesizing complex fluorinated molecules.

Table 2: Reactivity Scale of N-Fluoropyridinium Triflates

Pyridine (B92270) Ring Substituents Relative Fluorinating Power
2,4,6-Trimethyl Low
Unsubstituted Medium
3-Chloro High
2,4-Dichloro Higher
Pentachloro Highest

This qualitative table is based on the principle that electron-withdrawing groups on the pyridine ring increase the fluorinating power of N-fluoropyridinium salts. orgsyn.org

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing n-Fluoropentachloropyridinium triflate, and how is purity validated?

  • Methodology : Synthesis involves fluorinating pentachloropyridinium precursors using F₂ or electrophilic fluorinating agents under controlled conditions (e.g., −35°C in acetonitrile). Critical steps include avoiding moisture and stabilizing intermediates. Purity is validated via high-resolution mass spectrometry (HRMS) and 2D ¹⁹F-¹⁵N heteronuclear correlation NMR to confirm fluorination efficiency and structural integrity .
  • Data Analysis : Compare reaction yields under varying temperatures and solvents. Tabulate fluorination efficiency (e.g., >95% conversion in acetonitrile vs. decomposition in polar aprotic solvents) .

Q. How does this compound compare to Selectfluor in terms of fluorination power and substrate scope?

  • Methodology : Conduct parallel fluorination reactions using both reagents on identical substrates (e.g., activated alkenes, aromatic rings). Monitor reaction rates via TLC/GC-MS and quantify yields. For example, fluorination of styrenes with this compound achieves >80% yield within minutes, whereas Selectfluor requires longer reaction times .
  • Data Contradiction : Address discrepancies in reactivity for less-activated substrates (e.g., cyclohexene fails with this compound but succeeds with alternative reagents). Analyze steric/electronic effects using Hammett plots or DFT calculations .

Q. What are the stability and storage requirements for this compound?

  • Methodology : Perform accelerated stability studies under varying temperatures and humidity. For example, solutions in acetonitrile decompose within 8 hours at room temperature, necessitating in situ preparation. Solid-state stability is superior; store desiccated at −20°C .

Advanced Research Questions

Q. How can this compound be applied to enantioselective fluorination?

  • Methodology : Use chiral precursors (e.g., Tröger’s base derivatives) and fluorinate under low-temperature, anhydrous conditions. Characterize enantiomeric excess (ee) via chiral HPLC or ¹⁹F NMR with chiral shift reagents. For example, fluorination of vicinal diamines yields enantiopure N-F reagents with >90% ee .
  • Experimental Design : Compare fluorinating agents (e.g., this compound vs. XeF₂) to optimize stereochemical outcomes. Tabulate ee values and reaction kinetics .

Q. What mechanistic insights explain the superior fluorinating power of this compound?

  • Methodology : Conduct kinetic isotope effect (KIE) studies or computational modeling (e.g., DFT) to probe transition states. Compare fluorine transfer efficiency to Selectfluor using electrochemical methods (e.g., cyclic voltammetry) to quantify oxidation potentials .
  • Data Analysis : Correlate reagent electrophilicity (via σ⁺ constants) with fluorination rates. For example, this compound’s electron-deficient pyridinium ring enhances F⁺ transfer .

Q. How can decomposition pathways of this compound be mitigated during large-scale syntheses?

  • Methodology : Monitor byproducts via LC-MS or in situ IR spectroscopy. Optimize solvent systems (e.g., dichloromethane vs. acetonitrile) and additive use (e.g., scavengers for triflate ions). For example, stabilizing with crown ethers reduces triflate-mediated side reactions .
  • Troubleshooting : Compare decomposition rates under inert vs. ambient atmospheres. Tabulate half-lives and propose kinetic models .

Key Considerations for Experimental Design

  • Novelty : Focus on understudied substrates (e.g., heteroaromatics) or tandem reactions (e.g., fluorination followed by cross-coupling) .
  • Ethical/Environmental : Assess triflate waste management due to its persistence. Explore biodegradable alternatives or recycling protocols .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.